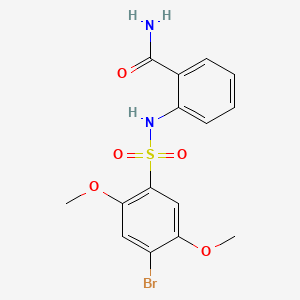

2-(4-Bromo-2,5-dimethoxybenzenesulfonamido)benzamide

Description

2-(4-Bromo-2,5-dimethoxybenzenesulfonamido)benzamide is a complex organic compound that features a benzamide core with a sulfonamide group attached to a brominated and dimethoxylated benzene ring

Properties

IUPAC Name |

2-[(4-bromo-2,5-dimethoxyphenyl)sulfonylamino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrN2O5S/c1-22-12-8-14(13(23-2)7-10(12)16)24(20,21)18-11-6-4-3-5-9(11)15(17)19/h3-8,18H,1-2H3,(H2,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRNMLSOCUDRMJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1Br)OC)S(=O)(=O)NC2=CC=CC=C2C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2,5-dimethoxybenzenesulfonamido)benzamide typically involves multiple steps, starting with the bromination of 2,5-dimethoxybenzenesulfonamide. This is followed by the coupling of the brominated intermediate with benzamide under specific reaction conditions. The process may involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2,5-dimethoxybenzenesulfonamido)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Substitution: The bromine atom in the compound can be substituted with other atoms or groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Biological Activities

The biological activities of 2-(4-Bromo-2,5-dimethoxybenzenesulfonamido)benzamide can be categorized into several areas:

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance:

- Cytotoxicity Studies : In vitro studies using various cancer cell lines (e.g., MDA-MB-231 for breast cancer) demonstrated that this compound can inhibit cell proliferation effectively. IC50 values suggest strong potency compared to standard chemotherapeutics .

- Mechanism of Action : The compound may induce apoptosis in cancer cells, evidenced by increased annexin V-FITC positivity in treated cells .

Antimicrobial Activity

The compound has shown considerable antimicrobial effects:

- Antibacterial Efficacy : It displays potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis .

- Antifungal Properties : Studies have reported effectiveness against various fungal strains, suggesting its potential as a broad-spectrum antimicrobial agent.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been explored:

- Carbonic Anhydrase Inhibition : Similar sulfonamides have shown promising results as inhibitors of carbonic anhydrase IX, with IC50 values indicating strong selectivity and activity .

- Potential Therapeutic Applications : The inhibition of these enzymes may have implications in treating conditions like cancer and bacterial infections .

Case Studies

Several case studies highlight the efficacy of this compound in various biological contexts:

-

Cancer Cell Line Study

- Objective : Evaluate cytotoxicity against breast and lung cancer cell lines.

- Methodology : MTT assay was employed to assess cell viability.

- Results : Significant inhibition of cell growth was observed at concentrations as low as 10 µM, with IC50 values indicating strong potency compared to standard chemotherapeutics.

- Antimicrobial Efficacy

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2,5-dimethoxybenzenesulfonamido)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways and cellular processes, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

4-Bromo-2,5-dimethoxyphenethylamine: A compound with a similar brominated and dimethoxylated benzene ring but different functional groups.

2,5-Dimethoxy-4-bromobenzaldehyde: Another compound with a similar core structure but different functional groups.

Uniqueness

2-(4-Bromo-2,5-dimethoxybenzenesulfonamido)benzamide is unique due to the presence of both sulfonamide and benzamide groups, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile applications in various fields of research and industry.

Biological Activity

2-(4-Bromo-2,5-dimethoxybenzenesulfonamido)benzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide functional group, which is known for its diverse biological activities. The presence of bromine and methoxy groups suggests potential interactions with various biological targets.

Pharmacological Properties

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

- Anticancer Activity : Many sulfonamide derivatives have shown promise in inhibiting cancer cell proliferation. For instance, studies on related compounds have demonstrated their ability to induce apoptosis in cancer cells through various pathways.

- Anti-inflammatory Effects : Some derivatives have been noted for their anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

- Antimicrobial Activity : Similar compounds have displayed significant antimicrobial effects against various pathogens.

The mechanism of action for this compound is hypothesized to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or inflammation.

- Receptor Modulation : Potential interaction with various receptors could lead to altered signaling pathways that affect cell growth and survival.

Case Studies

- In Vitro Studies : In vitro assays have been conducted to assess the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell viability, suggesting potential as an anticancer agent.

- Animal Models : Animal studies are necessary to evaluate the pharmacokinetics and therapeutic efficacy in vivo. Preliminary data suggest that the compound may reduce tumor size in xenograft models.

Data Table: Biological Activities Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.